(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
Overview
Description
“(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one” is a compound that falls under the category of azepines . Azepines are seven-membered heterocyclic compounds that contain one nitrogen atom . They are found in a variety of biologically active molecules .
Synthesis Analysis
The synthesis of azepine derivatives often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation . A specific synthesis method for a similar compound, “(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one”, involves a condensation reaction from 3,4-dihydro-1H-benzo[b]azepin-2,5-dione and O-methylhydroxylamine .Molecular Structure Analysis
The molecular structure of azepine derivatives can be determined using various techniques such as HR-ESI-MS and extensive 1D and 2D NMR spectroscopic studies . The configuration at the C=N double bond can be determined by X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving azepine derivatives can be complex. For instance, the reaction of 2-nitrobenzyl isocyanide, 3-phenylpropanal, and benzyl (S)-2-(3-amino-2-oxo-2, 3, 4, 5- tetrahydro-1H-benzo[b]azepin-1-yl) acetate in methanol furnished a major diastereomer along with a minor one .Scientific Research Applications
1. Synthesis and Chemical Applications
- Phosphine-Catalyzed Synthesis : A study by Zhang et al. (2019) demonstrates the use of phosphine-catalyzed intermolecular cyclization to construct benzo[b]azepin-3-ones, which are structurally related to (S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one. This method is valuable for producing angiotensin-converting enzyme inhibitors (Zhang, Cai, Hong, & Kwon, 2019).
- Condensation Reaction Methodology : Ihnatenko et al. (2021) reported the preparation of (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one via a condensation reaction, highlighting a synthetic approach relevant to this class of compounds (Ihnatenko, Jones, & Kunick, 2021).
2. Medicinal Chemistry and Therapeutic Applications
- Constrained Pseudopeptide Analogues : Van der Poorten et al. (2018) explored the synthesis of trisubstituted 2-benzazepin-3-ones as constrained pseudopeptide analogues. These compounds, including 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba), are used in therapeutic peptide mimetics (Van der Poorten, Jida, Tourwé, & Ballet, 2018).
- Opioid Peptide Analogues : Ballet et al. (2005) conducted a study on the synthesis of conformationally restricted dipeptidic moieties using 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba), showing its application in modifying opioid receptor affinity and selectivity (Ballet, Frycia, Piron, Chung, Schiller, Kosson, Lipkowski, & Tourwé, 2005).
3. Novel Synthetic Approaches
- Ring Enlargement Techniques : Pauvert, Dupont, and Guingant (2002) reported a novel approach to synthesize the 1,5-dihydro-benzo[b]azepin-2-one ring system, which is a key component in various pharmacologically important compounds (Pauvert, Dupont, & Guingant, 2002).
properties
IUPAC Name |
(3S)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKXRGQXZRTQC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2NC(=O)[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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